1-(3-Methoxyphenyl)-3-methylbutan-1-one
Overview
Description
1-(3-Methoxyphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanone structure
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-methoxybenzoyl chloride reacts with 3-methylbutan-1-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient production processes .
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-(3-Methoxyphenyl)-3-methylbutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-3-methylbutan-1-one can be compared with similar compounds such as:
Methoxetamine: A ketamine analogue with a methoxy group, known for its high affinity for the NMDA receptor.
3-Methoxyphenylacetic acid: Another methoxy-substituted phenyl compound used in organic synthesis and pharmaceutical research.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-methylbutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3/h4-6,8-9H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEWMJBAOYZLCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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